molecular formula C12H17NO6S B14361570 cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid CAS No. 94769-28-5

cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid

Cat. No.: B14361570
CAS No.: 94769-28-5
M. Wt: 303.33 g/mol
InChI Key: DOCRUVNONSPWGF-IUCAKERBSA-N
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Description

cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid: is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of an acetylthio group and two carboxylic acid groups attached to a piperidine ring. The cis configuration indicates that the substituents are on the same side of the molecule, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the piperidine ring, followed by the introduction of the acetylthio group and the carboxylic acid groups. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired cis configuration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The acetylthio group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, they could be investigated for their ability to inhibit specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its versatility in chemical reactions makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    cis-1,2-Dibromocyclopentane: Similar in having a cis configuration but differs in functional groups and ring structure.

    cis-1,3-Dimethylcyclohexane: Another example of a cis-configured compound with different substituents and ring size.

Uniqueness: What sets cis-1-(3-(Acetylthio)-1-oxopropyl)-2,5-piperidinedicarboxylic acid apart is its specific combination of functional groups and the piperidine ring structure

Properties

CAS No.

94769-28-5

Molecular Formula

C12H17NO6S

Molecular Weight

303.33 g/mol

IUPAC Name

(2S,5S)-1-(3-acetylsulfanylpropanoyl)piperidine-2,5-dicarboxylic acid

InChI

InChI=1S/C12H17NO6S/c1-7(14)20-5-4-10(15)13-6-8(11(16)17)2-3-9(13)12(18)19/h8-9H,2-6H2,1H3,(H,16,17)(H,18,19)/t8-,9-/m0/s1

InChI Key

DOCRUVNONSPWGF-IUCAKERBSA-N

Isomeric SMILES

CC(=O)SCCC(=O)N1C[C@H](CC[C@H]1C(=O)O)C(=O)O

Canonical SMILES

CC(=O)SCCC(=O)N1CC(CCC1C(=O)O)C(=O)O

Origin of Product

United States

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